![molecular formula C9H17NO3 B1467218 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1248214-51-8](/img/structure/B1467218.png)
2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
“2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound that is part of the pyrrolidine class . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile substance used extensively in scientific research due to its unique properties.
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its non-planarity and ability to introduce stereochemistry into molecules . This makes it particularly useful in the design of new drugs with selective biological profiles.
Selective Androgen Receptor Modulators (SARMs)
Researchers have synthesized derivatives of pyrrolidine, such as 4-(pyrrolidin-1-yl)benzonitrile, to create SARMs. These compounds are optimized to selectively modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis .
Soluble Epoxide Hydrolase Inhibition
Compounds containing the pyrrolidine structure have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological effects .
Selective Estrogen Receptor Modulators (SERMs)
The pyrrolidine ring is also instrumental in the development of SERMs. These are compounds that act on estrogen receptors with selectivity, which is crucial for the treatment of diseases like breast cancer .
BRAF Kinase Inhibition
In the context of cancer research, pyrrolidine derivatives have been designed to inhibit BRAF kinase, a key player in the RAS-RAF-MEK-ERK pathway. This pathway is often hyperactivated in cancers, making BRAF a significant therapeutic target .
Pharmacokinetic Profile Modification
The pyrrolidine ring can influence the pharmacokinetic profile of drug candidates. Its inclusion in a compound can affect how the drug is absorbed, distributed, metabolized, and excreted in the body .
Stereogenicity and Biological Activity
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers can lead to varied biological activities. This aspect is crucial in drug design, as the spatial orientation of substituents can alter a drug’s binding mode to proteins .
Synthesis of Complex Organic Molecules
Lastly, this compound serves as a key building block in the synthesis of complex organic molecules. Its unique properties make it invaluable for constructing intricate structures required in advanced medicinal chemistry applications.
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future direction could be the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-4-3-8(5-10)6-11/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLTYNGTGLZGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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